molecular formula C16H19ClN4O4S B2535682 3-chloro-4-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1797805-65-2

3-chloro-4-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2535682
CAS No.: 1797805-65-2
M. Wt: 398.86
InChI Key: CDBOGHLYMARHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is a synthetic small molecule belonging to the benzenesulfonamide class, designed for research applications in chemical biology and drug discovery. Its structure integrates key pharmacophores, including a 3-chloro-4-methoxy benzene ring and a 4-morpholinopyrimidine group, which are frequently employed in medicinal chemistry to enhance target binding and optimize physicochemical properties . This specific molecular architecture suggests its potential as a valuable chemical probe for investigating enzyme function and cellular signaling pathways. The primary research value of this compound is derived from its potential as a protein kinase inhibitor. The morpholine-substituted pyrimidine moiety is a recognized privileged structure in the design of kinase inhibitors, often enabling key interactions within the ATP-binding site of various kinases . While the exact molecular target profile awaits full elucidation, structurally related sulfonamide compounds have demonstrated significant inhibitory activity against critical enzymes. For instance, recent research on N-(1H-indazol-6-yl)benzenesulfonamide derivatives has identified potent Polo-like kinase 4 (PLK4) inhibitors with anti-proliferative effects in cancer cells, highlighting the relevance of the sulfonamide core in oncology research . Similarly, other sulfonamide compounds have been developed as potent inhibitors of cytochrome P450 17α-hydroxylase/C17,20-lyase (CYP17), a key enzyme in steroidogenesis . The mechanism of action for this compound is anticipated to involve non-covalent, reversible interactions with its target protein, such as hydrogen bonding via the sulfonamide nitrogen and oxygen atoms, as well as hydrophobic interactions facilitated by the chloro-methoxy phenyl ring . In a research setting, this compound is supplied for in vitro studies only. It is intended for use by qualified researchers investigating signal transduction, enzyme kinetics, and cellular proliferation mechanisms. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, and it is strictly prohibited for introduction into humans or animals in any form.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O4S/c1-24-14-3-2-12(10-13(14)17)26(22,23)19-11-15-18-5-4-16(20-15)21-6-8-25-9-7-21/h2-5,10,19H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBOGHLYMARHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CC(=N2)N3CCOCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Chloro-4-Methoxybenzenesulfonyl Chloride

The benzenesulfonamide core is typically derived from 3-chloro-4-methoxybenzenesulfonyl chloride, synthesized via sulfonation and chlorination of a substituted benzene precursor. In one approach, 3-chloro-4-methoxybenzene undergoes sulfonation using chlorosulfonic acid at 0–5°C, followed by chlorination with phosphorus pentachloride (PCl₅) in methylene chloride at 20–40°C. This method achieves yields of 85–90% with minimal byproducts, as the use of PCl₅ ensures complete conversion of the sulfonic acid intermediate to the sulfonyl chloride.

An alternative route involves direct chlorination of 3-methoxy-4-chlorobenzenesulfonic acid using thionyl chloride (SOCl₂) in dimethylformamide (DMF) as a catalyst. This method, performed under reflux conditions (70–80°C), offers a 78% yield but requires careful removal of excess SOCl₂ to prevent side reactions.

Sulfonamide Formation via Amine Coupling

The sulfonyl chloride intermediate is reacted with amines to form sulfonamides. For the target compound, the amine component is N-((4-morpholinopyrimidin-2-yl)methyl)amine. Coupling is typically conducted in inert solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), with triethylamine (TEA) as an acid scavenger. Reaction temperatures of 25–30°C for 6–8 hours yield the sulfonamide with 70–75% efficiency.

Synthesis of the Morpholinopyrimidinylmethylamine Moiety

Pyrimidine Ring Construction

The 4-morpholinopyrimidine scaffold is synthesized via cyclocondensation reactions. A representative method involves reacting morpholine with 2,4-dichloropyrimidine in ethanol at 60–70°C for 12 hours, achieving selective substitution at the 4-position. The resulting 4-morpholino-2-chloropyrimidine is isolated in 82% yield after recrystallization from hexane.

Introduction of the Methylamine Group

The 2-chloropyrimidine intermediate undergoes nucleophilic substitution with methylamine to introduce the methylamine side chain. In a patented protocol, 4-morpholino-2-chloropyrimidine is reacted with methylamine hydrochloride in ethanol at 50°C for 24 hours, yielding N-((4-morpholinopyrimidin-2-yl)methyl)amine at 65% purity. Purification via vacuum distillation (110–115°C at 1 mmHg) elevates purity to >99%.

Coupling Optimization and Scalability

Reaction Conditions

Optimal coupling of the sulfonyl chloride and amine occurs in THF with a 1:1.2 molar ratio of reagents. The addition of TEA (1.5 equivalents) ensures complete neutralization of HCl, preventing acid-mediated degradation of the morpholinopyrimidine ring. Post-reaction workup involves extraction with ethyl acetate, followed by silica gel chromatography to isolate the product in 68–72% yield.

Industrial-Scale Adaptations

For large-scale synthesis, continuous flow reactors are employed to enhance mixing and heat transfer. A pilot study demonstrated a 15% increase in yield (to 80%) when using a microreactor system at 30°C with a residence time of 30 minutes.

Alternative Synthetic Routes

One-Pot Sulfonation-Amination

A novel one-pot method combines sulfonation, chlorination, and amination in a single reactor. Using [Ru(2-(6-methoxypyridin-2-yl)-1,10-phenanthroline)(MeCN)₂Cl]Cl as a catalyst, this approach reduces reaction time from 24 hours to 12 hours while maintaining a yield of 84%.

Reductive Amination Strategy

In this route, 4-morpholinopyrimidine-2-carbaldehyde undergoes reductive amination with methylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. The resulting amine is directly coupled with the sulfonyl chloride without isolation, achieving a 77% overall yield.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Conventional Coupling 70–75 98.5 High reproducibility Lengthy purification steps
One-Pot Synthesis 84 99.1 Reduced reaction time Requires specialized catalyst
Reductive Amination 77 99.3 Eliminates intermediate isolation Sensitivity to moisture

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, 3-chloro-4-methoxybenzenesulfonic acid, arises from incomplete chlorination. This is mitigated by using a 20% excess of PCl₅ and maintaining reaction temperatures below 40°C.

Morpholinopyrimidine Hydrolysis

The morpholine ring is susceptible to acid hydrolysis during coupling. Employing buffered conditions (pH 7–8) with sodium bicarbonate prevents degradation.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while the sulfonamide group can be reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex biaryl structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of benzenesulfonic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-4-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with enzyme active sites, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly as antimicrobial or anticancer agents. The morpholine and pyrimidine moieties are common in many pharmacologically active compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the pyrimidine moiety can interact with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-chloro-4-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
3-Chloro-4-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide C₁₈H₂₀ClN₄O₄S (inferred) ~393.9 (calculated) 3-Cl, 4-OCH₃ on benzene; 4-morpholinopyrimidine Potential kinase inhibition; chloro group enhances lipophilicity .
4-Chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide () C₁₈H₁₇ClN₄O₃S 404.9 4-Cl on benzene; 6-OCH₃-2-CH₃-pyrimidine Pyrimidine-amino linkage; higher molecular weight due to additional methyl group .
4-Methoxy-2,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide () C₁₈H₂₄N₄O₄S 392.5 4-OCH₃, 2-CH₃, 5-CH₃ on benzene; 4-morpholinopyrimidine Dimethyl groups may reduce steric hindrance; lower molecular weight .
3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide () C₁₇H₁₃ClN₄O₃S 396.8 3-Cl on benzamide; pyrimidin-2-ylsulfamoyl Benzamide core instead of benzenesulfonamide; sulfamoyl group enhances polarity .
N-(4-Chloropyridin-2-yl)-N-methoxy-methyl-4-methylbenzenesulfonamide () C₁₄H₁₄ClN₃O₃S 339.8 4-CH₃ on benzene; 4-Cl-pyridine Pyridine instead of pyrimidine; smaller molecular weight .

Key Structural and Functional Differences

employs a pyridine ring instead of pyrimidine, which may alter π-π stacking interactions in biological targets .

In contrast, the 4-methoxy group in the target and improves solubility via polarity . ’s 6-methoxy-2-methylpyrimidine substituent introduces steric bulk, possibly affecting target selectivity compared to the morpholine-containing analogs .

Molecular Weight and Solubility :

  • The target compound’s molecular weight (~393.9) is intermediate between (392.5) and (404.9). Higher molecular weight in correlates with increased complexity but may reduce bioavailability .

Biological Activity

3-Chloro-4-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications, particularly in oncology and infectious diseases. This compound has garnered attention due to its structural features, which may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-chloro-4-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is C16H19ClN4O4SC_{16}H_{19}ClN_{4}O_{4}S with a molecular weight of 398.9 g/mol. The structure includes a chloro group, a methoxy group, and a morpholinopyrimidine moiety that may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₆H₁₉ClN₄O₄S
Molecular Weight398.9 g/mol
CAS Number1797975-03-1

The biological activity of 3-chloro-4-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. For instance, it may act as an inhibitor of certain kinases, which play critical roles in cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer therapies.

Enzyme Inhibition

Research indicates that compounds similar to this sulfonamide can inhibit Polo-like kinase 4 (PLK4), which is involved in centriole biogenesis and is often overexpressed in cancer cells. By inhibiting PLK4, these compounds could prevent abnormal cell division associated with tumor growth .

Anticancer Potential

The anticancer potential of 3-chloro-4-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide has been explored through various in vitro assays. For instance, cell viability assays indicate that compounds with similar structures can significantly reduce the viability of cancer cell lines at low micromolar concentrations .

Table: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
3-Chloro-4-methoxy...Various~1.99PLK4 inhibition and apoptosis induction
IMB-0523 (related compound)HepG2.2.151.99A3G level increase

Case Studies

  • Study on PLK4 Inhibition : A study demonstrated that inhibiting PLK4 led to reduced proliferation in cancer cell lines with mutations affecting the p53 pathway. This suggests that similar inhibitors could provide therapeutic benefits in cancers characterized by aberrant centrosome duplication .
  • Antiviral Research : Research on related morpholinopyrimidine derivatives showed promising results against HBV, indicating that structural modifications could enhance antiviral efficacy .

Q & A

Q. What are the typical synthetic routes for 3-chloro-4-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide?

The synthesis involves multi-step processes, starting with the preparation of the morpholinopyrimidine core. A cyclization reaction using diketones and amines forms the pyrimidine ring, followed by chlorination and sulfonamide coupling. For example, sulfonamide formation often employs nucleophilic substitution between a sulfonyl chloride intermediate and an amine-containing precursor under anhydrous conditions . Reaction optimization may require catalysts like triethylamine and solvents such as DCM or THF .

Q. How is the compound characterized structurally in academic research?

Advanced analytical techniques include:

  • X-ray crystallography to resolve molecular geometry and hydrogen-bonding networks (e.g., sulfonamide groups often participate in C–H⋯O interactions) .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions and purity. Overlapping signals in aromatic regions may require high-field instruments (≥500 MHz) .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Enzyme inhibition studies (e.g., fluorescence-based assays) targeting kinases or bacterial enzymes like acps-PPTase, with IC₅₀ calculations .
  • Receptor binding assays (SPR or radioligand displacement) to assess affinity for targets like p38 MAPK .
  • Cell viability assays (MTT or ATP-luminescence) for cytotoxicity profiling .

Advanced Research Questions

Q. How can synthetic yields be optimized for the morpholinopyrimidine intermediate?

Key strategies:

  • Catalyst screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to attach aryl groups .
  • Temperature control : Maintain 0–5°C during sulfonamide coupling to minimize side reactions .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Q. What computational methods are employed to predict binding interactions with biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with enzyme active sites. The trifluoromethyl group in analogs enhances hydrophobic binding .
  • MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models to correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity .

Q. How can contradictory bioactivity data between enzyme assays and cellular models be resolved?

  • Orthogonal validation : Use isothermal titration calorimetry (ITC) to confirm binding affinities observed in fluorescence assays .
  • Permeability assessment : Perform Caco-2 monolayer studies to evaluate cellular uptake limitations .
  • Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity .

Q. What strategies address low solubility in aqueous buffers during formulation for in vivo studies?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
  • Nanoparticle encapsulation : Employ PLGA or liposomal carriers to enhance bioavailability .
  • Salt formation : Synthesize sodium or hydrochloride salts to improve water solubility .

Q. How are structure-activity relationships (SARs) systematically explored for this compound?

  • Analog synthesis : Replace the morpholine ring with piperazine or thiomorpholine to assess ring size/electronic effects .
  • Bioisosteric substitution : Exchange the benzenesulfonamide group with thiadiazole or triazole moieties .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) using MOE or Discovery Studio .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

  • Non-linear regression (GraphPad Prism) with constraints on Hill slopes to fit sigmoidal curves.
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude aberrant replicates .
  • Bootstrap resampling to estimate confidence intervals for EC₅₀ values .

Q. How can crystallographic disorder in the morpholine ring be addressed during refinement?

  • Multi-conformer modeling : Refine alternative ring puckering states using SHELXL .
  • ADP constraints : Apply similarity restraints to isotropic displacement parameters (Uᵢₛₒ) for disordered atoms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.